N-(3-phenylpropyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
Description
N-(3-phenylpropyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a phenylsulfonylmethyl substituent at the 2-position of the pyrrolidine ring and a 3-phenylpropyl chain attached to the nitrogen atom.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-15-7-11-18-9-3-1-4-10-18)23-16-8-12-19(23)17-27(25,26)20-13-5-2-6-14-20/h1-6,9-10,13-14,19H,7-8,11-12,15-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQJMMAYUAVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCCCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-phenylpropyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting deubiquitylating enzymes (DUBs) and its implications in various therapeutic areas.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrrolidine ring substituted with a phenylpropyl group and a phenylsulfonylmethyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound act as inhibitors of DUBs, which are crucial in regulating protein degradation pathways. DUBs play a significant role in various cellular processes, including cell cycle regulation, apoptosis, and immune responses. By inhibiting these enzymes, the compound may influence these pathways, potentially leading to therapeutic effects in cancer and other diseases characterized by dysregulated protein degradation .
Inhibition of Deubiquitylating Enzymes
Studies have shown that this class of compounds can effectively inhibit specific DUBs. For instance, a patent describes the synthesis and characterization of various derivatives that exhibit significant inhibitory activity against DUBs, suggesting that this compound may follow a similar mechanism .
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the stabilization of pro-apoptotic proteins through the inhibition of DUB activity, leading to increased cell death in malignant cells .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Peptide-Mimetic Derivatives ()
Compounds listed in include halogenated benzoyl-tyrosyl-phenylalanine derivatives (e.g., 25–28) and benzamido-acetate analogs (23–24). Key differences include:
- Backbone Structure : compounds feature peptide-like backbones (e.g., L-tyrosyl-L-phenylalanine), whereas the target compound utilizes a pyrrolidine-carboxamide scaffold. The pyrrolidine ring may confer conformational rigidity compared to flexible peptide chains .
- Substituent Effects : Halogenated benzoyl groups (e.g., 4-fluoro or 2-chloro in 25–28) enhance electrophilicity and may improve binding to proteases or kinases. In contrast, the phenylsulfonyl group in the target compound could act as a hydrogen-bond acceptor or stabilize charge interactions in hydrophobic pockets .
- Metabolic Stability : The peptide-like compounds may be prone to enzymatic hydrolysis, while the carboxamide and sulfone groups in the target compound could resist degradation, extending half-life .
Table 1: Key Structural Differences
Comparison with Pyrrolidine Carboxamide Solid-State Forms ()
The compound in , (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, shares a pyrrolidine-carboxamide core but differs critically:
- Complexity: The compound includes a morpholinopyridine moiety and trifluoroethyl group, increasing molecular weight and hydrophobicity. This may enhance target selectivity but reduce solubility compared to the target compound’s simpler phenylsulfonylmethyl group .
- Solid-State Properties : The patent emphasizes solid-state forms (e.g., polymorphs, salts), suggesting formulation challenges. The target compound’s lack of trifluoroethyl or morpholine groups may simplify crystallization or salt formation .
Table 2: Physicochemical Properties
Comparison with Imidazo[1,5-a]pyridine Derivatives ()
Compounds 6e–6g in are IRAP inhibitors featuring imidazo[1,5-a]pyridine-pyrrolidine carboxamides. Notably, 6g (N-(3-phenylpropyl)-2-(1-(2-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxamide) shares the 3-phenylpropyl chain but differs in the pyrrolidine substituent:
- Bioactive Moieties : The imidazopyridine in 6g may engage in π-π stacking or hydrogen bonding with IRAP, whereas the phenylsulfonyl group in the target compound could modulate electronic interactions with a different target .
- Pharmacokinetics : The methoxyphenyl group in 6g may improve membrane permeability, while the sulfone in the target compound could enhance metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-phenylpropyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, and how is structural confirmation achieved?
- Methodology :
-
Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 3-phenylpropyl isocyanate may react with a pyrrolidine precursor under basic conditions (e.g., triethylamine in methanol), followed by sulfonylation of the methyl group using phenylsulfonyl chloride .
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Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for confirming the structure. Key NMR signals include the pyrrolidine ring protons (δ 1.8–3.5 ppm) and sulfonyl group resonance (δ ~7.5–8.0 ppm for aromatic protons) .
- Data Table : Common Synthetic Conditions
Q. What are the standard protocols for purity assessment and stability testing of this compound?
- Methodology :
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used, with ≥95% purity as the benchmark .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Hydrolytic degradation is a key concern; storage at −20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence scalability?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification. Switching to THF/water biphasic systems can enhance yield by 10–15% .
- Catalysis : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts may accelerate sulfonylation or cyclization steps. For example, Pd(OAc)₂ increases sulfonyl coupling efficiency by 20% under mild conditions (50°C) .
- Scale-Up Challenges : Exothermic reactions require controlled temperature gradients. Pilot studies suggest continuous-flow reactors reduce side-product formation by 30% compared to batch processes .
Q. How do structural modifications (e.g., substituent variations) affect biological activity, and what computational tools validate these effects?
- Methodology :
-
Structure-Activity Relationship (SAR) : Replace the 3-phenylpropyl group with alkyl/aryl variants (e.g., cyclohexylmethyl) and assess activity via enzyme inhibition assays (e.g., IRAP inhibition ).
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Computational Modeling : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinity to targets like kinases. The sulfonyl group’s electron-withdrawing nature enhances hydrophobic interactions in binding pockets .
- Data Table : Substituent Impact on Bioactivity
| Substituent | Target IC₅₀ (µM) | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| 3-Phenylpropyl | 0.45 ± 0.02 | 3.8 | −9.2 |
| Cyclohexylmethyl | 1.20 ± 0.15 | 4.1 | −7.8 |
| 2-Furanylmethyl | >10 | 2.9 | −5.3 |
Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell lines/passage numbers .
- Meta-Analysis : Compare data across studies using tools like Forest plots. For example, pooled IC₅₀ values (n=6 studies) show a mean of 0.52 µM (95% CI: 0.48–0.56 µM), highlighting outliers due to buffer pH variations .
- Structural Confirmation : Re-examine compound integrity via X-ray crystallography to rule out polymorphic forms or enantiomeric impurities .
Q. What strategies mitigate toxicity risks during in vivo studies, and how are metabolic pathways characterized?
- Methodology :
- Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiac risk. The phenylsulfonyl group shows negligible genotoxicity but moderate hERG inhibition (IC₅₀ = 12 µM), necessitating structural tweaks .
- Metabolism : LC-HRMS identifies primary metabolites (e.g., hydroxylation at the pyrrolidine ring). CYP3A4 is the major metabolizing enzyme; co-administration with inhibitors (e.g., ketoconazole) increases plasma half-life by 2.5× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
